pKa & Lipophilicity vs. Leucine
The α-trifluoromethyl substitution in 2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid (CAS 136030-50-7) profoundly alters its acid/base character compared to the natural analog, leucine. The electron-withdrawing -CF₃ group at the α-carbon significantly reduces the basicity of the adjacent amine, resulting in a substantially lower pKa value. [1]
| Evidence Dimension | Acid Dissociation Constant (pKa) and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | pKa: 1.86; LogP: 0.46 [1] |
| Comparator Or Baseline | Leucine: pKa (α-COOH): ~2.33; pKa (α-NH₃⁺): ~9.74; LogP: -1.52 [2] |
| Quantified Difference | The target compound exhibits a dramatic decrease in amine basicity, and a >100-fold increase in lipophilicity (LogP difference > 1.98 units). |
| Conditions | In silico calculated properties. |
Why This Matters
This drastic shift in pKa and LogP directly impacts a peptide's overall charge, solubility, and membrane permeability, making this compound a crucial tool for modulating the pharmacokinetic profile of peptide-based therapeutics compared to natural leucine.
- [1] Chembase. (n.d.). DL-2-(Trifluoromethyl)leucine | 2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid. Molecule ID 93229. Retrieved from http://en.chembase.cn/molecule-93229.html View Source
- [2] PubChem. (n.d.). Leucine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Leucine View Source
